molecular formula C11H13ClN2O3 B1604345 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride CAS No. 921938-78-5

4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride

Cat. No.: B1604345
CAS No.: 921938-78-5
M. Wt: 256.68 g/mol
InChI Key: PSHJNJCAKINUEP-UHFFFAOYSA-N
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Description

“4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1134483-46-7 . It has a molecular weight of 252.7 .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring attached to a benzene ring via a methylene bridge, with a methyl group attached to one of the nitrogen atoms in the imidazole ring . The compound also contains a carboxylic acid group attached to the benzene ring .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Corrosion Inhibition : Rbaa et al. (2020) explored new benzimidazole derivatives based on 8-hydroxyquinoline for their corrosion inhibition properties, highlighting the potential use of such compounds in protecting steel from corrosion in acidic environments (Rbaa et al., 2020).

  • Coordination Polymers : He et al. (2020) synthesized coordination polymers using a 1,4-bis((1H-imidazol-1-yl)methyl)benzene ligand, demonstrating the potential of such compounds in material science, particularly in the construction of 3D frameworks with luminescent and magnetic properties (He et al., 2020).

  • Anticancer Agents : Nofal et al. (2014) investigated the synthesis of new benzimidazole–thiazole derivatives as potential anticancer agents, emphasizing the role of such compounds in medicinal chemistry (Nofal et al., 2014).

  • Antimicrobial Studies : Dahiya (2008) studied novel imidazole analogs for their antimicrobial activity, highlighting the significance of such compounds in combating pathogenic fungi and bacteria (Dahiya, 2008).

  • Chemical Sensing : Emandi et al. (2018) reported on imidazole-based chemosensors for the reversible detection of cyanide and mercury ions, indicating the utility of such compounds in environmental monitoring and public safety (Emandi et al., 2018).

  • Electrocatalysis : Nasirizadeh et al. (2013) explored the electrosynthesis of an imidazole derivative for its application as a bifunctional electrocatalyst in the simultaneous determination of various biochemicals, suggesting its relevance in analytical chemistry (Nasirizadeh et al., 2013).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride involves the reaction of 2-methylimidazole with 4-chlorobenzoic acid, followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "2-methylimidazole", "4-chlorobenzoic acid", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-methylimidazole in ethanol and add 4-chlorobenzoic acid. Heat the mixture at reflux for 24 hours.", "Step 2: Cool the reaction mixture and filter the solid product. Wash the product with ethanol and dry it under vacuum.", "Step 3: Dissolve the product in sodium hydroxide solution and heat the mixture at reflux for 2 hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid and filter the solid product. Wash the product with water and dry it under vacuum.", "Step 5: Dissolve the product in water and add hydrochloric acid to obtain the final product as a hydrochloride salt. Filter the solid product, wash it with water, and dry it under vacuum." ] }

CAS No.

921938-78-5

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

4-(2-methylimidazol-1-yl)benzoic acid;hydrate;hydrochloride

InChI

InChI=1S/C11H10N2O2.ClH.H2O/c1-8-12-6-7-13(8)10-4-2-9(3-5-10)11(14)15;;/h2-7H,1H3,(H,14,15);1H;1H2

InChI Key

PSHJNJCAKINUEP-UHFFFAOYSA-N

SMILES

CC1=NC=CN1C2=CC=C(C=C2)C(=O)O.Cl

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)C(=O)O.O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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